(2S)-2-amino-3-(1H-indol-3-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride
Description
The compound (2S)-2-amino-3-(1H-indol-3-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride is a chiral molecule featuring an indole moiety fused with a tetrahydroisoquinoline scaffold. Its structure integrates a propan-1-one backbone substituted with amino and aromatic heterocyclic groups.
Properties
IUPAC Name |
(2S)-2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O.ClH/c21-18(11-16-12-22-19-8-4-3-7-17(16)19)20(24)23-10-9-14-5-1-2-6-15(14)13-23;/h1-8,12,18,22H,9-11,13,21H2;1H/t18-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGKLLOAXEUMN-FERBBOLQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C(CC3=CNC4=CC=CC=C43)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)[C@H](CC3=CNC4=CC=CC=C43)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-2-amino-3-(1H-indol-3-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride is a small molecule with potential pharmacological applications. It belongs to the class of 3-alkylindoles and exhibits a complex structure that suggests various biological activities. This article aims to summarize the biological activity of this compound based on existing research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 270.75 g/mol. The structure includes an indole moiety and a tetrahydroisoquinoline component, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O·HCl |
| Molecular Weight | 270.75 g/mol |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 3 |
| Topological Polar Surface Area | 83.5 Ų |
Antioxidant Activity
Research indicates that indole derivatives possess antioxidant properties, which can protect cells from oxidative stress. The presence of the indole moiety in this compound suggests it may exhibit similar antioxidant effects. A study demonstrated that related indole compounds effectively scavenge free radicals and reduce lipid peroxidation in cellular models .
Neuroprotective Effects
The tetrahydroisoquinoline structure is known for its neuroprotective properties. Compounds with this framework have been studied for their potential to prevent neurodegeneration in models of Alzheimer's disease and Parkinson's disease. In vitro studies have shown that similar compounds can inhibit apoptosis in neuronal cells induced by oxidative stress .
Antidepressant Potential
Given its structural characteristics, this compound may influence neurotransmitter systems involved in mood regulation. Preliminary studies suggest that compounds with both indole and tetrahydroisoquinoline components can enhance serotonin levels in the brain, indicating potential antidepressant activity .
Study on Neuroprotection
In a recent study involving animal models of neurodegeneration, administration of a related compound led to significant improvements in cognitive function and reduced markers of oxidative stress in the brain. The study concluded that the neuroprotective effects were likely due to both antioxidant activity and modulation of neuroinflammatory pathways .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
1. Anticancer Activity
Research indicates that derivatives of indole compounds often exhibit anticancer properties. For instance, studies have demonstrated that related indole-based compounds can inhibit the growth of various cancer cell lines. The mechanism typically involves the induction of apoptosis and cell cycle arrest in cancer cells.
In a specific study involving similar indole derivatives, compounds exhibited IC50 values in the low micromolar range against human colorectal (HCT116) and breast (MCF7) cancer cell lines, suggesting promising anticancer potential .
2. Antimicrobial Properties
Indole derivatives have also shown efficacy against bacterial infections. The compound may inhibit the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), which is a significant concern in clinical settings. For example, related compounds demonstrated MIC values as low as 1 μg/mL against MRSA .
3. Neuroprotective Effects
There is emerging evidence that indole-based compounds can exert neuroprotective effects. These effects may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analog Analysis
The compound shares structural motifs with indole- and isoquinoline-containing molecules, which are prevalent in bioactive agents. Below is a comparative analysis with key analogs:
Key Structural Differences:
- The amino group may facilitate hydrogen bonding, while the HCl salt improves solubility .
- Analog from : Lacks the tetrahydroisoquinoline system but includes methoxy and phenoxy groups, which enhance lipophilicity and adrenoceptor affinity .
- Analog from : Incorporates a brominated indenyl group and a thiol moiety, likely targeting cysteine-dependent enzymes or redox pathways .
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity:
- The analog in demonstrated α1/α2/β1-adrenoceptor binding (IC₅₀ values: 10–50 nM), suggesting the target compound may similarly interact with adrenergic systems due to shared indole and amine motifs .
- In contrast, the mercapto-containing analog in may prioritize enzyme inhibition (e.g., glutathione peroxidase) over receptor interactions .
Bioactivity Trends:
- Antiarrhythmic Activity: The phenoxyethylamino analog in reduced arrhythmia incidence by 60–70% in preclinical models, implying the target compound’s propan-1-one backbone could be optimized for cardiovascular applications .
Preparation Methods
Homophthalic Anhydride-Based Cyclization
The foundational approach involves the reaction of homophthalic anhydride (1 ) with imines to construct the tetrahydroisoquinoline (THIQ) core. As demonstrated in, refluxing homophthalic anhydride with an imine derived from L-tryptophan methyl ester in toluene (45 min, 110°C) yields the intermediate cis/trans diastereomers of 3-carboxy-1-oxo-THIQ derivatives. Epimerization to the thermodynamically stable trans-isomer is achieved via NaOH treatment (10% w/v, 2 h), critical for ensuring stereochemical fidelity.
Key reaction parameters :
- Solvent: Toluene (anhydrous)
- Temperature: Reflux (110°C)
- Stereochemical control: Alkaline epimerization (10% NaOH)
Peptide Coupling for Indole Moiety Incorporation
The introduction of the L-tryptophan side chain at the 2-position employs carbodiimide-mediated coupling. Using N,N’-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM), the carboxyl group of the THIQ intermediate reacts with the amine of N-Boc-L-tryptophan. However, reports competing O→N acyl migration when using thiomorpholine or pyrrolidine, necessitating TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a superior coupling agent (0°C, 1 h; 78% yield).
Stereoselective Synthesis and Resolution
Chiral Auxiliary-Assisted Asymmetric Induction
The (2S)-configuration is enforced using (S)-tert-butyl sulfinamide as a chiral directing group. Condensation of the THIQ ketone with (S)-sulfinamide in Ti(OEt)4/tetrahydrofuran (THF) at −78°C affords the corresponding imine, which undergoes stereoselective reduction with NaBH4 to yield the desired (S)-amine with 94% enantiomeric excess (ee).
Dynamic Kinetic Resolution
Alternative protocols from utilize iron-catalyzed dynamic resolution. Fe(NO3)3·9H2O (5 mol%) in acetonitrile at 60°C enables racemization of the undesired (R)-enantiomer while selectively crystallizing the (S)-configured product (86% yield, >99% ee).
Hydrochloride Salt Formation
Acid-Mediated Protonation
The free base is treated with HCl (4M in dioxane) at 0°C, followed by solvent evaporation and recrystallization from ethanol/diethyl ether (1:5 v/v). X-ray diffraction data from confirm the ionic pairing geometry, with chloride counterions positioned 2.8 Å from the protonated amine.
Critical purity parameters :
- Melting point: 214–216°C (decomp.)
- HPLC purity: ≥99.5% (C18 column, 0.1% TFA in H2O/MeCN)
Comparative Analysis of Synthetic Routes
Scalability and Process Optimization
Continuous Flow Synthesis
Pilot-scale studies in demonstrate a continuous flow reactor (Corning AFR module) achieving 92% conversion at 120°C with 15 min residence time, significantly outperforming batch reactions (65% conversion in 6 h).
Green Chemistry Metrics
Solvent substitution studies reveal cyclopentyl methyl ether (CPME) reduces E-factor from 58 to 32 compared to DCM, while maintaining reaction efficiency (84% yield).
Analytical Characterization
Spectroscopic Confirmation
Chiral HPLC Validation
Chiralpak IC-3 column (4.6 × 250 mm), hexane/ethanol (80:20) at 1.0 mL/min, tR = 12.7 min (S-enantiomer), 14.9 min (R-enantiomer).
Q & A
Q. What are the recommended synthetic routes for (2S)-2-amino-3-(1H-indol-3-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling the indole moiety with a tetrahydroisoquinoline scaffold via peptide-like bond formation. Key steps include:
- Stereoselective amino acid coupling : Use Boc-protected intermediates to preserve stereochemistry (e.g., (2S)-amino acid derivatives) .
- Acid hydrolysis : Hydrochloride salt formation via treatment with HCl in anhydrous conditions .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) to improve yield. Monitor by TLC or HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Coupling | EDCI/HOBt | DMF | 25 | 65 |
| Deprotection | HCl/dioxane | Dioxane | 0–25 | 85 |
Q. How can researchers confirm the stereochemical integrity of the (2S)-configuration in this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures to confirm absolute configuration (e.g., analogs reported in ).
- Circular Dichroism (CD) : Compare CD spectra with known (S)-enantiomers.
- Chiral HPLC : Use a Chiralpak IA column with hexane/ethanol (90:10) to separate enantiomers .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritancy (similar to indole derivatives ).
- Storage : Keep in airtight containers at –20°C under inert gas (N2 or Ar) to prevent degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the indole ring) affect the compound’s binding affinity to serotonin or histamine receptors?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with 5-HT2A or H1 receptors. Compare binding energies of analogs .
- Functional assays : Measure cAMP accumulation (for GPCR activity) or calcium flux in HEK293 cells transfected with target receptors .
Table 2 : Example Binding Affinities of Analogous Compounds
| Substituent | 5-HT2A IC50 (nM) | H1 IC50 (nM) |
|---|---|---|
| -H (Parent) | 120 ± 15 | 450 ± 50 |
| -OCH3 | 85 ± 10 | 320 ± 40 |
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodents.
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites that may alter activity .
- Dose-response recalibration : Adjust in vitro IC50 values for protein binding (e.g., using plasma protein binding assays) .
Q. What strategies are effective for improving the compound’s solubility and stability in aqueous buffers?
- Methodological Answer :
- Salt screening : Test alternative counterions (e.g., citrate, sulfate) beyond hydrochloride .
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEGylation to enhance solubility.
- pH adjustment : Optimize buffer pH (5.5–7.4) to balance ionization and stability .
Data Contradiction Analysis
Q. Conflicting reports exist regarding the compound’s stability under UV light. How should researchers validate these findings?
- Methodological Answer :
- Forced degradation studies : Expose the compound to UV light (254 nm) for 24–72 hours. Monitor degradation by HPLC and HRMS.
- Control variables : Compare stability in amber vs. clear glass vials. Include antioxidants (e.g., BHT) to assess oxidative pathways .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
